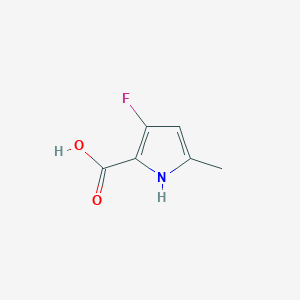

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid

Description

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative characterized by a carboxylic acid group at position 2, a fluorine atom at position 3, and a methyl group at position 5 of the pyrrole ring. This compound is synthesized via hydrolysis of its ethyl ester precursor (compound 17) under basic conditions (10 M NaOH in ethanol at 90°C), followed by acidification with HCl, yielding an 82% isolated product as a white amorphous powder . The fluorine atom and methyl substituent confer unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H6FNO2 |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H6FNO2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,1H3,(H,9,10) |

InChI Key |

DWMUMHHIWKDMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride. The reaction conditions must be carefully controlled to prevent polymerization and ensure regioselectivity .

Industrial Production Methods

Industrial production methods for fluorinated pyrroles often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research indicates that 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In studies, compounds derived from this pyrrole showed low nanomolar inhibition against DNA gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication processes. For instance, one study reported an IC50 value of less than 10 nM for a related compound, indicating potent activity against these enzymes .

Table 1: Antibacterial Efficacy of Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | DNA gyrase | <10 | 1 |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | DNA gyrase | 32 | 64 |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Topoisomerase IV | 150 | >64 |

1.2 Antiviral Properties

The compound has also been explored for its antiviral potential, particularly against the Hepatitis B virus. It serves as a key fragment in the synthesis of more complex antiviral agents. The incorporation of fluorine into the pyrrole structure enhances its biological activity and stability, making it a valuable candidate for drug development .

Synthesis and Structural Modifications

The synthesis of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been optimized through various methodologies, including Vilsmeier–Haack formylation and electrophilic fluorination techniques. These methods allow for the production of derivatives with modified lipophilicity and biological activity profiles .

Table 2: Synthetic Routes for Pyrrole Derivatives

| Synthesis Method | Key Features |

|---|---|

| Vilsmeier–Haack Formylation | Effective for generating pyrrole building blocks |

| Electrophilic Fluorination | Enhances reactivity and bioactivity |

Case Studies and Research Findings

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various pyrrole derivatives to assess their antibacterial properties. The study revealed that modifications at the 3 and 5 positions significantly influenced the inhibitory activity against bacterial targets. The fluorine substitution at the 3-position was found to enhance both potency and selectivity .

Case Study 2: Antiviral Drug Development

In another study focused on antiviral applications, researchers synthesized several analogues of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid to evaluate their efficacy against Hepatitis B virus replication. The results demonstrated that specific structural modifications led to improved antiviral activity, highlighting the compound's potential as a lead structure in drug design .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrole Carboxylic Acid Family

5-Methyl-1H-pyrrole-2-carboxylic Acid (5M1)

- Molecular Formula: C₆H₇NO₂

- Molecular Weight : 141.13 g/mol

- Key Differences : Lacks the fluorine atom at position 3.

- Fluorine’s electron-withdrawing effect may also stabilize the carboxylate anion, improving solubility in polar solvents .

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid

- Molecular Formula: C₁₃H₁₀F₃NO₂

- Molecular Weight : 269.22 g/mol

- Key Differences : Features a trifluoromethylphenyl group at position 5 instead of a methyl group.

- Impact of Substituents :

Pyrazole and Indole Carboxylic Acid Derivatives

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 218.21 g/mol

- Key Differences : Pyrazole core (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).

- Impact of Heterocycle Core :

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 192.17 g/mol

- Key Differences : Contains a furyl substituent at position 3.

Fluorinated Heterocyclic Carboxylic Acids

5-Fluoronicotinic Acid

- Molecular Formula: C₆H₄FNO₂

- Molecular Weight : 141.10 g/mol

- Key Differences : Pyridine core vs. pyrrole.

- Impact of Fluorine Position :

Research Findings and Implications

- Steric Effects : The methyl group at position 5 provides moderate steric hindrance, which may influence regioselectivity in further derivatization reactions.

- Comparative Reactivity : Pyrrole derivatives generally undergo electrophilic substitution at position 2 or 5, whereas pyrazole analogs react preferentially at nitrogen-adjacent positions .

Biological Activity

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the electrophilic fluorination of 5-methyl-1H-pyrrole-2-carboxylic acid derivatives. Recent studies have demonstrated various synthetic routes, including the use of Selectfluor as a fluorinating agent, which has been shown to yield high conversions with minimal side products .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Electrophilic Fluorination | Selectfluor | High |

| 2 | Vilsmeier-Haack Formylation | DMF, oxalyl chloride | 68% |

Biological Activity

The biological activity of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated primarily for its antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against S. aureus has been reported as low as 1 μg/mL, demonstrating significant efficacy . Additionally, analogs of this compound have shown IC50 values below 32 nM against bacterial DNA gyrase, suggesting strong inhibition potential .

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

- Antibacterial Efficacy : A study evaluated several pyrrole derivatives, including 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, against multidrug-resistant bacterial strains. The results indicated that modifications to the pyrrole ring significantly enhanced antibacterial potency while reducing lipophilicity .

- Antiviral Screening : In a screening of various heterocyclic compounds for antiviral activity, derivatives similar to 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid showed promising results against the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV), with some compounds exhibiting EC50 values in the low micromolar range .

Q & A

Q. What synthetic strategies are recommended for preparing 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The synthesis of fluorinated pyrrole-carboxylic acids typically involves:

- Nucleophilic fluorination : Introduce fluorine via halogen exchange (e.g., using KF or CsF) at the 3-position of pyrrole precursors .

- Carboxylic acid formation : Oxidation of methyl groups or carboxylation via directed lithiation (e.g., using LDA followed by CO₂ quenching) .

- Regioselective methylation : Use of methylating agents (e.g., MeI) with directing groups (e.g., Boc protection) to ensure substitution at the 5-position .

Key Challenge : Balancing reactivity of the electron-rich pyrrole ring with fluorination selectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected: 173.13 g/mol) via ESI-MS or MALDI-TOF .

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. The fluorine substituent at C3 deshields adjacent protons, causing distinct splitting patterns (e.g., C5-methyl at ~δ 2.5 ppm; carboxylic acid proton at ~δ 12.5 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–260 nm .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effect : Fluorine at C3 increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids at C4 or C5). Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as base in THF/H₂O .

- Steric considerations : The methyl group at C5 may hinder coupling at C4. Computational modeling (DFT) is recommended to predict regioselectivity .

Data Contradiction Note : Fluorine’s meta-directing nature in aromatic systems may not directly apply to pyrrole due to its non-aromatic tautomeric forms .

Q. What challenges arise in achieving regioselective functionalization of the pyrrole ring, and how can they be mitigated?

- Methodological Answer :

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive sites. For example, protect the carboxylic acid before fluorination to prevent side reactions .

- Directed ortho-metalation : Employ directing groups (e.g., amides) to control substitution patterns. LDA/TMEDA in THF at −78°C has shown success in similar systems .

- Competing reactivity : Monitor reaction progress via LC-MS to detect intermediates (e.g., di-fluorinated byproducts) .

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer :

- Bioisosteric replacement : The fluorine atom mimics hydroxyl groups in drug candidates, improving metabolic stability. For example, incorporate into kinase inhibitors by coupling with heteroaryl amines via EDC/HOBt-mediated amidation .

- SAR studies : Test analogues by varying substituents at C5 (e.g., replacing methyl with ethyl or halogens) to optimize binding affinity. Use SPR or ITC for binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.